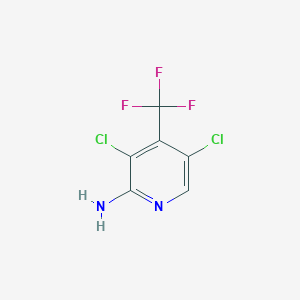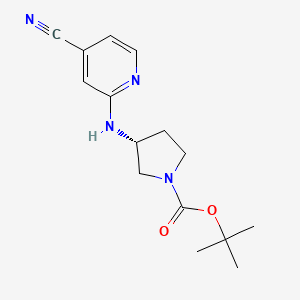
(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid
Descripción general
Descripción
®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety. The presence of the chiral center at the second carbon of the propanoic acid chain makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.
Aldol Reaction: The 4-(benzyloxy)benzaldehyde undergoes an aldol reaction with an appropriate chiral auxiliary to introduce the chiral center.
Reduction: The resulting aldol product is then reduced to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the carboxylic acid group, yielding ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ®-3-(4-(Benzyloxy)phenyl)-2-oxopropanoic acid.
Reduction: Formation of ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a drug intermediate in the synthesis of therapeutic agents.
Biochemical Studies: Used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry:
Material Science: Employed in the development of new materials with specific optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid depends on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparación Con Compuestos Similares
(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
4-(Benzyloxy)phenylacetic acid: Lacks the hydroxy group on the propanoic acid chain.
3-(4-(Benzyloxy)phenyl)propanoic acid: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness: ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its benzyloxy group also provides a versatile handle for further functionalization.
This compound’s distinct structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry.
Propiedades
IUPAC Name |
(2R)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJEIZOJZINJB-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B7980451.png)



![5-Cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione](/img/structure/B7980469.png)



![4,6-Dichloro-2-methylthieno[2,3-b]pyridine](/img/structure/B7980492.png)


![13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B7980521.png)
![4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7980534.png)

